molecular formula C16H16N4O2 B2527940 Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 727421-94-5

Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2527940
CAS RN: 727421-94-5
M. Wt: 296.33
InChI Key: BHRRMQFTXXTXSY-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of the pyrazolopyrimidine class. Pyrazolopyrimidines are heterocyclic aromatic organic compounds, featuring a pyrazole ring fused to a pyrimidine ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones has been reported, where structural modifications were made to study their anti-inflammatory properties . Another study presented a one-step synthesis of triazolopyrimidine derivatives, which are structurally related to pyrazolopyrimidines . Additionally, a three-component synthesis method was developed for 7-substituted azolopyrimidines, which could be relevant for the synthesis of the compound . These methods provide insights into the possible synthetic routes that could be employed to create Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds, such as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This technique could be applied to Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate to confirm its molecular structure and analyze the arrangement of its atoms in three-dimensional space.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions to form new heterocyclic systems. For example, Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized and further transformed into related fused heterocyclic systems . This suggests that Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate could also be a precursor to other biologically active compounds through various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the solubility, melting point, and stability of these compounds. The antimicrobial activity of some methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates was evaluated, indicating that the functional groups present in these molecules can confer biological activity . Similarly, the physical and chemical properties of Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate would need to be characterized to understand its potential applications.

Scientific Research Applications

Chemical Synthesis and Derivatives

Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been widely studied for their reactivity and potential in synthesizing various heterocyclic compounds. For instance, the hydrolysis of this compound with ethanolic sodium hydroxide and subsequent cyclization with acetic anhydride has been shown to produce 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones. These compounds have demonstrated significant biological activities, including excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

Biological Activities and Applications

The synthesized heterocyclic systems derived from ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate have been explored for their biological activities. Such derivatives have shown promise in biocidal applications, indicating a potential for the development of new antimicrobial agents. The reactivity of this compound allows for the transformation into various related heterocyclic systems, which can be further tested for a broad spectrum of biological activities (Youssef et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to investigate its potential applications in other areas, given the wide range of biological activities exhibited by similar pyrazolo[1,5-a]pyrimidine compounds .

properties

IUPAC Name

ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-16(21)12-9-18-15-13(11-7-5-4-6-8-11)10(2)19-20(15)14(12)17/h4-9H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRRMQFTXXTXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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